molecular formula C11H18O B14345063 [2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol CAS No. 104178-25-8

[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol

Cat. No.: B14345063
CAS No.: 104178-25-8
M. Wt: 166.26 g/mol
InChI Key: WFGQNCRYBWGBFI-UHFFFAOYSA-N
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Description

[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative characterized by the presence of a methylene group and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclohexanone derivative with a methylene donor and a prop-1-en-2-yl group source. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The methylene and prop-1-en-2-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of [2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carvone: A structurally similar compound with a methylene group and a prop-1-en-2-yl substituent.

    Menthol: Another cyclohexanol derivative with similar structural features but different substituents.

    Linalool: A terpene alcohol with a similar cyclohexane backbone.

Uniqueness

[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

104178-25-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2-methylidene-5-prop-1-en-2-ylcyclohexyl)methanol

InChI

InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h10-12H,1,3-7H2,2H3

InChI Key

WFGQNCRYBWGBFI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)CO

Origin of Product

United States

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